molecular formula C20H28N2O2 B13849475 (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol

(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol

Cat. No.: B13849475
M. Wt: 328.4 g/mol
InChI Key: LAYJJPHNPQDQQC-MIFJDAHRSA-N
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Description

The compound “(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple functional groups, including hydroxyl and imino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol” typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the bicyclic core through a Diels-Alder reaction.
  • Introduction of the hydroxyl group via selective oxidation.
  • Formation of the imino group through a condensation reaction with an appropriate amine.
  • Functionalization of the pyridine ring through electrophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imino group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

The compound has potential applications in medicine, particularly in drug discovery and development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and imino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The bicyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-one
  • (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]amino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol

Uniqueness

The uniqueness of “(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol” lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(1R,2R,5R)-3-[(Z,1S)-5-hydroxy-1-pyridin-3-ylpent-3-enyl]imino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol

InChI

InChI=1S/C20H28N2O2/c1-19(2)15-11-17(19)20(3,24)18(12-15)22-16(8-4-5-10-23)14-7-6-9-21-13-14/h4-7,9,13,15-17,23-24H,8,10-12H2,1-3H3/b5-4-,22-18?/t15-,16+,17-,20-/m1/s1

InChI Key

LAYJJPHNPQDQQC-MIFJDAHRSA-N

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=N[C@@H](C/C=C\CO)C3=CN=CC=C3)O

Canonical SMILES

CC1(C2CC1C(C(=NC(CC=CCO)C3=CN=CC=C3)C2)(C)O)C

Origin of Product

United States

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